molecular formula C14H23NO4 B6664989 3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid

3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid

Cat. No.: B6664989
M. Wt: 269.34 g/mol
InChI Key: JWKBPRRFIXDUMX-UHFFFAOYSA-N
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Description

3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid is a synthetic organic compound of interest due to its unique structural features and potential applications. It encompasses several functional groups, including an ether, an amide, and a carboxylic acid, all contributing to its chemical reactivity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Etherification: Starting from cyclopentanol, the etherification with a suitable acylating agent forms 2-cyclopentyloxyacetic acid.

  • Amidation: The obtained ester is then reacted with cyclopropylamine under controlled conditions to form the amide bond, resulting in 3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid.

  • Carboxylation: The final step involves introducing the carboxylic acid group through a carboxylation reaction under specific conditions.

Industrial Production Methods: While precise industrial production methods might vary, the general approach involves scaling up the synthetic procedures, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high purity through advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the ether and amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions might target the ether group, allowing for structural modifications.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, sodium periodate.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation might yield derivatives with hydroxyl or carbonyl functionalities.

  • Reduction leads to the formation of amines.

  • Substitution results in a range of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid finds applications across various fields:

  • Chemistry: As a versatile building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

  • Biology: Potential use as a biochemical tool for studying enzyme-substrate interactions or as a probe in metabolic pathways.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on specific biological targets.

  • Industry: Utilized in developing specialized materials, including polymers or advanced composites due to its unique structural attributes.

Mechanism of Action

Molecular Mechanisms: The compound's mechanism of action hinges on its structural components. For example, the ether and amide groups might interact with specific enzymes or receptors, altering biological pathways. Its molecular targets could include enzymes involved in metabolic processes or signaling proteins.

Pathways Involved: Engagement with metabolic pathways might influence processes like protein synthesis or degradation, while its effect on signaling pathways could modulate cellular responses to stimuli.

Comparison with Similar Compounds

  • 3-[(2-Methoxyacetyl)-cyclopropylamino]-2-methylpropanoic acid

  • 3-[(2-Ethoxyacetyl)-cyclopropylamino]-2-methylpropanoic acid

  • 3-[(2-Cyclohexyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid

This comprehensive guide should help navigate the intricacies of 3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid

Properties

IUPAC Name

3-[(2-cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-10(14(17)18)8-15(11-6-7-11)13(16)9-19-12-4-2-3-5-12/h10-12H,2-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKBPRRFIXDUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CC1)C(=O)COC2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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